molecular formula C13H14N4OS2 B2432115 N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide CAS No. 1219906-27-0

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

Cat. No. B2432115
CAS RN: 1219906-27-0
M. Wt: 306.4
InChI Key: DTGYHGGIZVRXNS-UHFFFAOYSA-N
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Description

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide, commonly known as PTC299, is a small molecule inhibitor that has shown potential in treating various types of cancer.

Scientific Research Applications

Synthesis and Biological Activity

Research has highlighted the synthesis of compounds with a thiadiazole core, examining their biological activities. For instance, compounds exhibiting cytoprotective properties against ulcer models have been developed, although without significant antisecretory activity in gastric models (Starrett et al., 1989). Furthermore, the creation of Zinc(II) complexes with pyridine thiazole derivatives has been investigated for antimicrobial and antitumor activities, showing that metal complexes can enhance activity compared to free ligands (Zou Xun-Zhong et al., 2020).

Anticancer Properties

Studies on dehydroabietic acid derivatives with thiadiazole, pyridine, and amide moieties have demonstrated their potential in intercalating with DNA and exhibiting selective cytotoxicity against cancer cell lines, offering insights into novel anticancer agents (Lin-Ying Li et al., 2020). Additionally, the synthesis of novel 1,3,4-thiadiazole and 1,3-thiazole derivatives bearing a pyridine moiety has shown promising anticancer activity, with some compounds outperforming the reference drug in inhibiting cancer cell lines (A. Abouzied et al., 2022).

Antimicrobial Activity

The antimycobacterial activity of [5-(pyridin-2-yl)-1,3,4-thiadiazol-2-ylthio]acetic acid arylidene-hydrazide derivatives has been assessed, showing activity against Mycobacterium tuberculosis and Mycobacterium avium strains (M. G. Mamolo et al., 2001). This indicates the potential of thiadiazole derivatives as antimycobacterial agents.

Enzyme Inhibition and Binding Studies

Research into the design and synthesis of thiazole-aminopiperidine hybrid analogues has explored their inhibition of Mycobacterium tuberculosis GyrB ATPase, showing promising antituberculosis activity with minimal cytotoxicity (V. U. Jeankumar et al., 2013). These findings suggest the utility of thiadiazole derivatives in targeting bacterial enzymes.

properties

IUPAC Name

N-[5-(pyridin-2-ylmethylsulfanyl)-1,3,4-thiadiazol-2-yl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS2/c18-11(9-4-3-5-9)15-12-16-17-13(20-12)19-8-10-6-1-2-7-14-10/h1-2,6-7,9H,3-5,8H2,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTGYHGGIZVRXNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NN=C(S2)SCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((pyridin-2-ylmethyl)thio)-1,3,4-thiadiazol-2-yl)cyclobutanecarboxamide

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